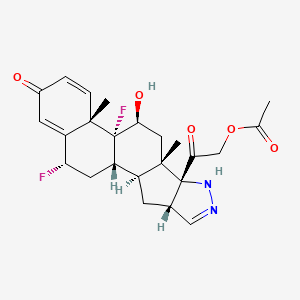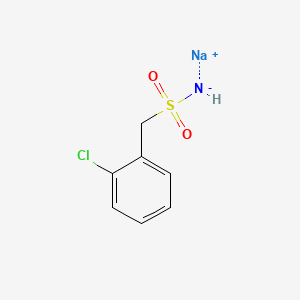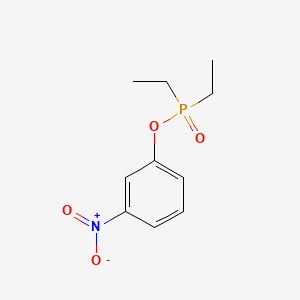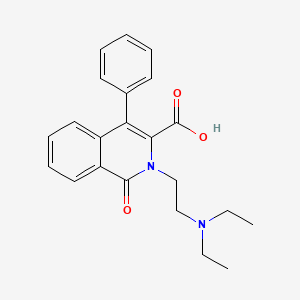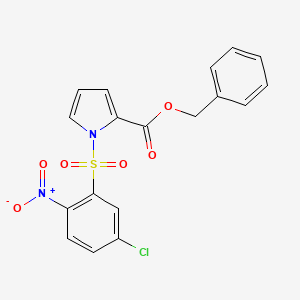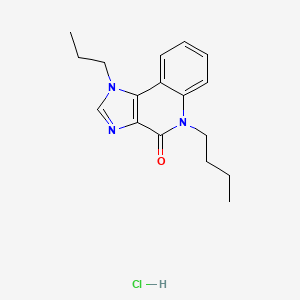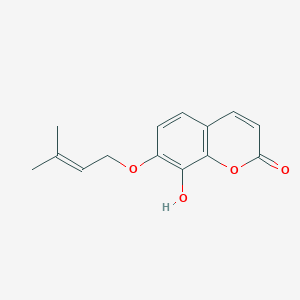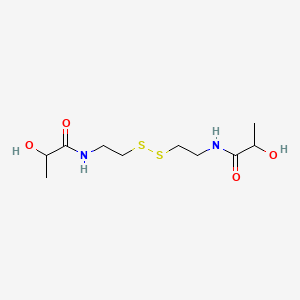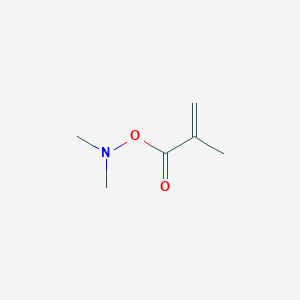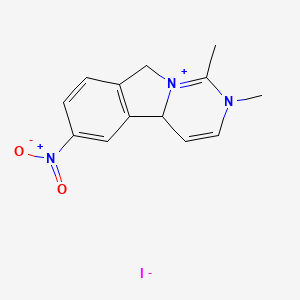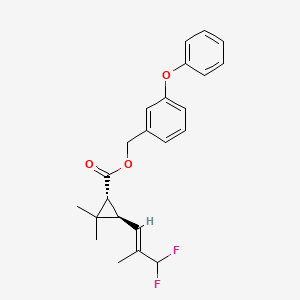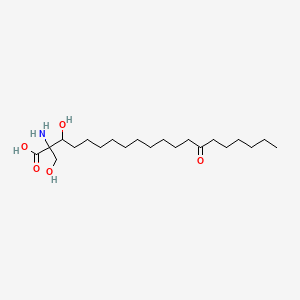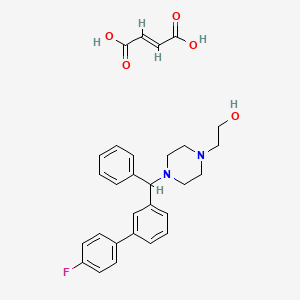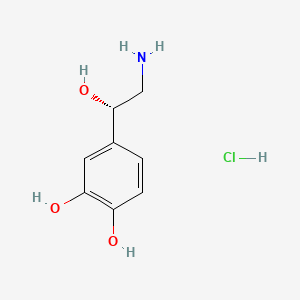
(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride is a chemical compound with significant importance in various scientific fields It is known for its unique structure, which includes an amino group and a hydroxyl group attached to a pyrocatechol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride typically involves the reaction of pyrocatechol with an appropriate amino alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced technologies, such as continuous flow reactors, can further enhance the production efficiency.
化学反应分析
Types of Reactions
(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds with diverse functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to target molecules, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its diverse effects in different biological systems.
相似化合物的比较
Similar Compounds
Norphenylephrine Hydrochloride: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
(2-Amino-1-hydroxyethyl)phosphonic acid: Shares the amino and hydroxyl groups but has a different core structure, resulting in unique reactivity and uses.
Uniqueness
(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions
属性
CAS 编号 |
3458-94-4 |
|---|---|
分子式 |
C8H12ClNO3 |
分子量 |
205.64 g/mol |
IUPAC 名称 |
4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/t8-;/m1./s1 |
InChI 键 |
FQTFHMSZCSUVEU-DDWIOCJRSA-N |
手性 SMILES |
C1=CC(=C(C=C1[C@@H](CN)O)O)O.Cl |
规范 SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


